4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine
Overview
Description
4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine is a chemical compound used in various scientific research areas. Its applications range from drug synthesis to catalysis. The compound has a molecular weight of 284.24 .
Synthesis Analysis
Azetidines, such as this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability translates into both facile handling and unique reactivity .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.24 . The compound is stored at room temperature and is in the form of an oil .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antitubercular Activities
Researchers have developed analogues involving azetidine compounds that have been examined for antimicrobial activity against various bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the potential of azetidine derivatives in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthetic Applications
Azetidine and its derivatives, such as azetidin-3-ones, are highlighted for their utility in the synthesis of functionalized azetidines. These compounds serve as versatile substrates that could be instrumental in generating a wide range of biologically active molecules, showcasing their significance in drug synthesis and discovery (Ye, He, & Zhang, 2011).
Chemical Synthesis and Ligand Development
Azetidine derivatives have been utilized in the development of ligands for enantioselective catalysis. For instance, the synthesis of aminophosphine phosphinites from azetidine precursors demonstrates their role in advancing asymmetric synthesis techniques, potentially impacting the production of chiral drugs (Pasquier et al., 2000).
Drug Discovery Building Blocks
The development of 3-((hetera)cyclobutyl)azetidines as stretched analogues of traditional heterocycles like piperidine, piperazine, and morpholine, offers new perspectives for drug discovery. These compounds, with their larger size and increased conformational flexibility, could serve as advanced building blocks in lead optimization programs, potentially leading to the discovery of novel therapeutic agents (Feskov et al., 2019).
Safety and Hazards
The safety information for 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
azetidin-3-yl-(2,6-dimethylmorpholin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-5-12(6-8(2)14-7)10(13)9-3-11-4-9/h7-9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHORNGCLMBEGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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